Dimethyl 2-chloro-5-nitroterephthalate

Description

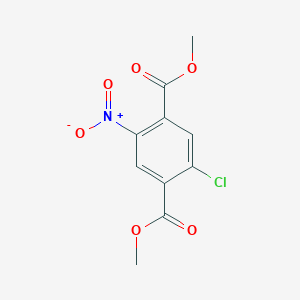

Dimethyl 2-chloro-5-nitroterephthalate is an aromatic ester derivative featuring a terephthalate backbone substituted with chlorine (Cl) and nitro (NO₂) groups at the 2- and 5-positions, respectively, and methyl ester groups at the carboxyl termini. This compound is of interest in organic synthesis and materials science due to its electron-withdrawing substituents, which influence reactivity and stability.

Properties

IUPAC Name |

dimethyl 2-chloro-5-nitrobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO6/c1-17-9(13)5-4-8(12(15)16)6(3-7(5)11)10(14)18-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWILPWTOKVAII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362909 | |

| Record name | Dimethyl 2-chloro-5-nitroterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32888-86-1 | |

| Record name | Dimethyl 2-chloro-5-nitroterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-chloro-5-nitroterephthalate can be synthesized through a multi-step process involving the nitration and chlorination of terephthalic acid derivatives. The typical synthetic route involves the following steps:

Nitration: Terephthalic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2-nitroterephthalic acid.

Chlorination: The nitro compound is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

Esterification: The final step involves esterification with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-chloro-5-nitroterephthalate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and catalysts like palladium or copper.

Reduction: Hydrogen gas with a palladium catalyst, or metal hydrides like lithium aluminum hydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Substitution: Formation of substituted derivatives with various functional groups.

Reduction: Formation of dimethyl 2-chloro-5-aminoterephthalate.

Hydrolysis: Formation of 2-chloro-5-nitroterephthalic acid.

Scientific Research Applications

Dimethyl 2-chloro-5-nitroterephthalate is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: Potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of dimethyl 2-chloro-5-nitroterephthalate involves its interaction with specific molecular targets and pathways. The compound’s nitro and chloro groups make it reactive towards nucleophiles and reducing agents, allowing it to participate in various biochemical and chemical processes. The ester groups can be hydrolyzed to release carboxylic acids, which can further interact with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Dimethyl 2-chloro-5-nitroterephthalate shares key structural motifs with several nitro- and chloro-substituted aromatic compounds. Below is a comparative analysis of its analogs:

*Similarity scores (0–1 scale) are derived from structural alignment algorithms, with higher values indicating closer resemblance .

Key Observations:

- Substituent Effects: The nitro group at the 5-position in this compound enhances electrophilic aromatic substitution reactivity compared to analogs with amino groups (e.g., methyl 2-amino-5-nitronicotinate). Chlorine at the 2-position may sterically hinder reactions at adjacent positions.

- Core Structure Differences : Nicotinate derivatives (pyridine-based) exhibit greater polarity and hydrogen-bonding capacity than terephthalate (benzene-based) analogs, influencing solubility and bioavailability .

- Functional Groups : Amide-containing analogs (e.g., 1079264-82-6) are more stable under physiological conditions compared to esters, making them preferable for drug development .

Research Findings and Data Limitations

Current literature on this compound is sparse, necessitating extrapolation from structurally related compounds. For instance:

- Thermal Stability : Nitro-substituted terephthalates generally decompose at temperatures above 200°C, whereas pyridine-based analogs (e.g., 154012-15-4) exhibit higher thermal resistance due to aromatic nitrogen stabilization .

- Solubility : this compound is expected to have low water solubility (<1 mg/mL), comparable to ethyl 4,6-dichloro-5-nitronicotinate (0.75 mg/mL) .

Biological Activity

Dimethyl 2-chloro-5-nitroterephthalate is a compound of interest in various fields, particularly in medicinal chemistry and materials science. This article provides an overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is a derivative of terephthalic acid characterized by the presence of chlorine and nitro groups, which significantly influence its biological activity. The molecular formula is , with a molecular weight of approximately 248.63 g/mol.

Absorption and Metabolism

The compound exhibits favorable pharmacokinetic properties:

- Human Intestinal Absorption : High probability (0.9751) indicating effective absorption in the gastrointestinal tract.

- Blood-Brain Barrier Penetration : Also shows a high probability (0.9783) for crossing the blood-brain barrier, suggesting potential neuroactivity .

Enzyme Interaction

This compound interacts with various cytochrome P450 enzymes:

- CYP450 1A2 : Acts as an inhibitor (0.9106).

- CYP450 3A4 : Identified as a substrate (0.5355) but a non-inhibitor for other CYP450 enzymes .

Antiviral Properties

Research indicates that this compound may play a role in modulating immune responses:

- It has been shown to negatively regulate the transcription of antiviral genes, particularly type I interferon genes, which are crucial for the innate immune response to viral infections .

Calcium Signaling Regulation

This compound is involved in regulating calcium signaling pathways by repressing the expression of the ITPR2 gene. This regulation is significant for cellular senescence and overall cellular health .

Study on Immune Modulation

A study published in PubMed explored the effects of this compound on immune modulation. The findings suggested that exposure to this compound led to alterations in immune cell signaling pathways, potentially affecting the body's response to infections and inflammation.

| Study Reference | Findings |

|---|---|

| PubMed:25417649 | Negative regulation of type I IFN genes |

| PubMed:30216632 | Repression of ITPR2 gene expression |

Toxicological Considerations

This compound has been classified as Ames toxic based on results from the Ames test, indicating potential mutagenic properties . This necessitates careful evaluation when considering therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.